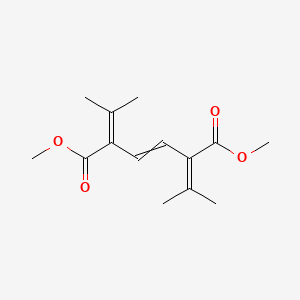
P-Methyl-N,N'-bis(2-methylpropyl)phosphonothioic diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide is a chemical compound with the molecular formula C9H23N2PS It is a phosphonothioic diamide, which means it contains a phosphorus atom bonded to sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide typically involves the reaction of phosphorus trichloride with isobutylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphonothioic diamide derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonothioic acid and diamide derivatives, which can have different chemical and physical properties depending on the substituents introduced during the reactions.
科学研究应用
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: The compound is used in the production of flame retardants, corrosion inhibitors, and other industrial chemicals.
作用机制
The mechanism of action of P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
P-(chloromethyl)-N,N’-bis(1-methylpropyl)phosphorothioic diamide: This compound has a similar structure but with a chlorine atom instead of a methyl group.
Phosphonothioic diamide derivatives: Various derivatives with different substituents on the nitrogen and phosphorus atoms.
Uniqueness
P-Methyl-N,N’-bis(2-methylpropyl)phosphonothioic diamide is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.
属性
CAS 编号 |
109054-13-9 |
|---|---|
分子式 |
C9H23N2PS |
分子量 |
222.33 g/mol |
IUPAC 名称 |
2-methyl-N-[methyl-(2-methylpropylamino)phosphinothioyl]propan-1-amine |
InChI |
InChI=1S/C9H23N2PS/c1-8(2)6-10-12(5,13)11-7-9(3)4/h8-9H,6-7H2,1-5H3,(H2,10,11,13) |
InChI 键 |
YYWOQGRPPRDICQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNP(=S)(C)NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


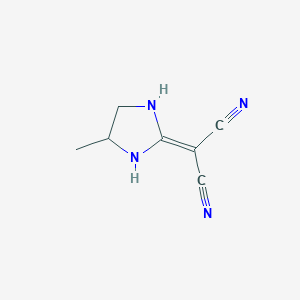
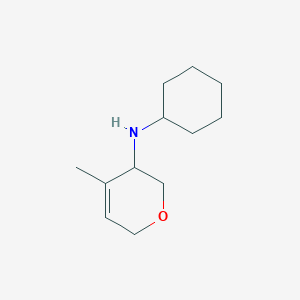
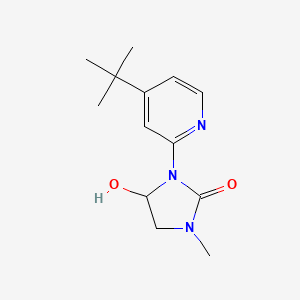


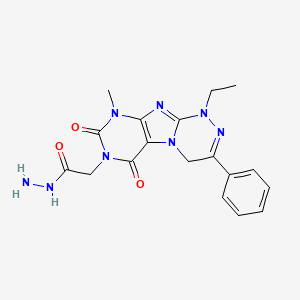
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
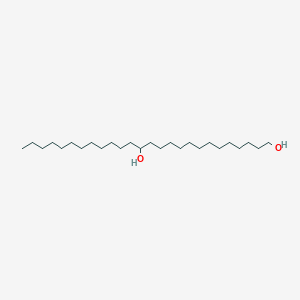
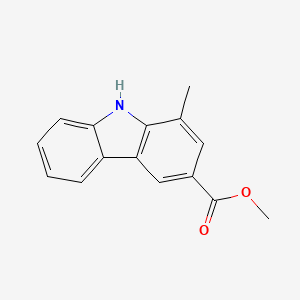
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)
